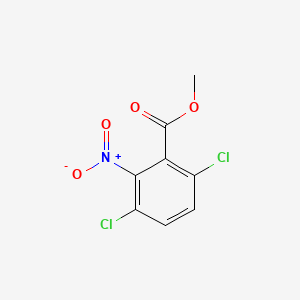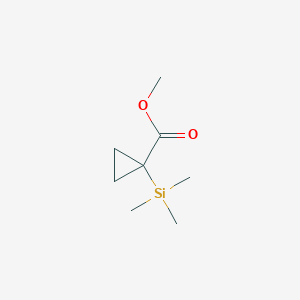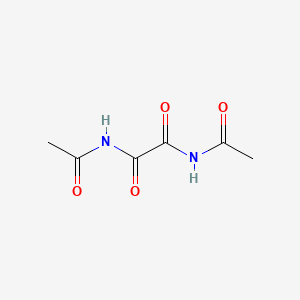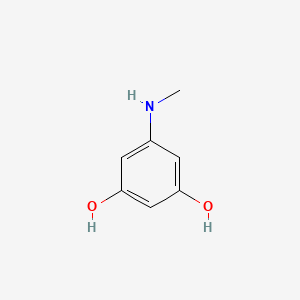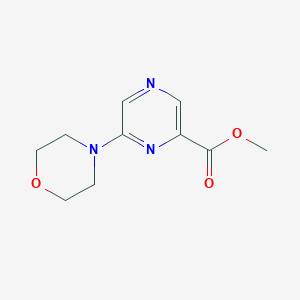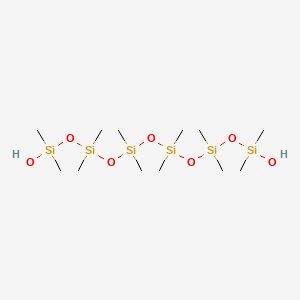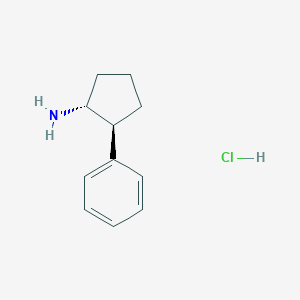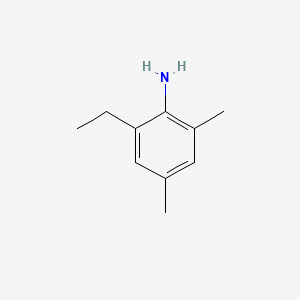
2-Ethyl-4,6-dimethyl-phenylamine
Overview
Description
2-Ethyl-4,6-dimethyl-phenylamine: is an organic compound with the molecular formula C10H15N . It is a derivative of phenylamine, characterized by the presence of ethyl and methyl groups attached to the benzene ring. This compound is known for its applications in various chemical processes and industries due to its unique structural properties.
Mechanism of Action
Target of Action
2-Ethyl-4,6-dimethylaniline is a derivative of aniline, a primary aromatic amine . The primary targets of aniline derivatives are often proteins or enzymes in the body, where they can bind and cause changes in function.
Mode of Action
It’s known that aniline derivatives can undergo metabolic activation through n-hydroxylation, which can lead to the formation of reactive species . These reactive species can interact with cellular targets, leading to various biological effects.
Biochemical Pathways
Aniline and its derivatives are known to undergo n-hydroxylation, a metabolic pathway that can lead to the formation of reactive species . These reactive species can interact with various biochemical pathways, potentially leading to changes in cellular function.
Pharmacokinetics
Aniline and its derivatives are known to be metabolized in the liver, primarily through n-hydroxylation . This process can influence the bioavailability of the compound in the body.
Result of Action
The metabolic activation of aniline derivatives can lead to the formation of reactive species, which can interact with cellular components and potentially cause cellular damage .
Action Environment
The action, efficacy, and stability of 2-Ethyl-4,6-dimethylaniline can be influenced by various environmental factors. For instance, the presence of other chemicals, pH, temperature, and the specific biological environment can all impact the activity of the compound .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Ethyl-4,6-dimethylaniline are not well-studied. It can be inferred from its structural similarity to dimethylaniline that it may share some biochemical characteristics. Dimethylaniline is weakly basic and reactive toward electrophiles . It undergoes many of the reactions expected for an aniline, including nitration to produce derivatives with nitro groups
Cellular Effects
Some substituted anilines have been tested for their ability to mutate Salmonella typhimurium and to damage the DNA of mammalian cells . These results were correlated with their reported carcinogenicity
Molecular Mechanism
The molecular mechanism of action of 2-Ethyl-4,6-dimethylaniline is not well-understood. As a derivative of dimethylaniline, it may share some of its molecular interactions. For example, dimethylaniline can be nitrated to produce derivatives with nitro groups, which was once used as an explosive . It can also be lithiated with butyllithium
Temporal Effects in Laboratory Settings
A study on the in vitro metabolism of dimethylaniline has confirmed N-demethylation and N-oxidation as metabolic pathways, and has also established ring hydroxylation as a metabolic route
Dosage Effects in Animal Models
A study on the toxicity and blood concentrations of xylazine and its metabolite, 2,6-dimethylaniline, in rats after single or continuous oral administrations has been conducted
Metabolic Pathways
A study of the in vitro metabolism of dimethylaniline has confirmed N-demethylation and N-oxidation as metabolic pathways, and has also established ring hydroxylation as a metabolic route
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4,6-dimethyl-phenylamine typically involves the alkylation of phenylamine. One common method is the Friedel-Crafts alkylation, where phenylamine reacts with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a controlled temperature to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4,6-dimethyl-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form using reducing agents like iron and hydrochloric acid.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the benzene ring. For example, halogenation can be achieved using halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Iron filings and hydrochloric acid under reflux conditions.
Substitution: Halogens (chlorine, bromine) with a Lewis acid catalyst.
Major Products:
Oxidation: Nitro and nitroso derivatives.
Reduction: Primary amines.
Substitution: Halogenated phenylamine derivatives.
Scientific Research Applications
2-Ethyl-4,6-dimethyl-phenylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Phenylamine (Aniline): The parent compound, lacking the ethyl and methyl substituents.
2,4-Xylidine: A dimethyl derivative of phenylamine, similar in structure but without the ethyl group.
2-Ethyl-4-methyl-phenylamine: A closely related compound with one less methyl group.
Comparison: 2-Ethyl-4,6-dimethyl-phenylamine is unique due to the presence of both ethyl and methyl groups, which influence its chemical reactivity and physical properties. Compared to phenylamine, it exhibits different solubility and boiling points, making it suitable for specific applications where these properties are advantageous. The additional alkyl groups also affect its interaction with biological targets, potentially leading to distinct pharmacological effects.
Properties
IUPAC Name |
2-ethyl-4,6-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-4-9-6-7(2)5-8(3)10(9)11/h5-6H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOWSMQIENLDDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193799 | |
| Record name | 2,4-Xylidine, 6-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40813-98-7 | |
| Record name | 2,4-Xylidine, 6-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040813987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Xylidine, 6-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


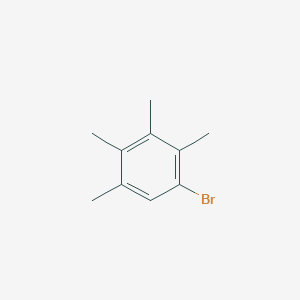
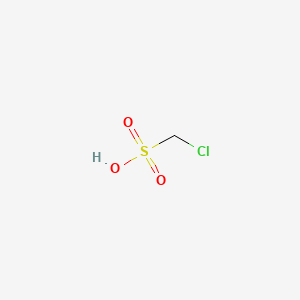
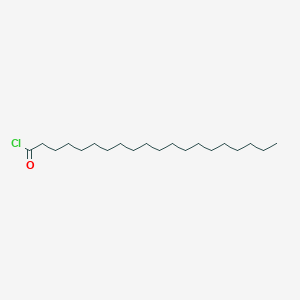
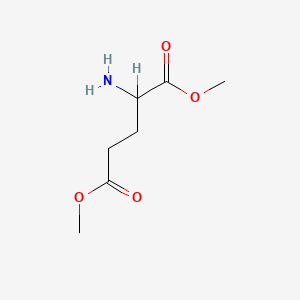
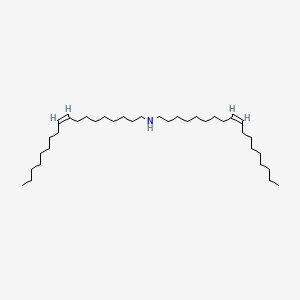
![1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine](/img/structure/B3052306.png)
